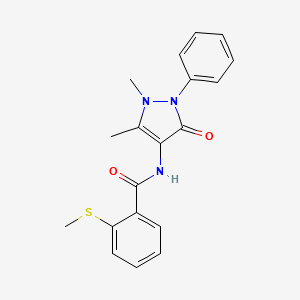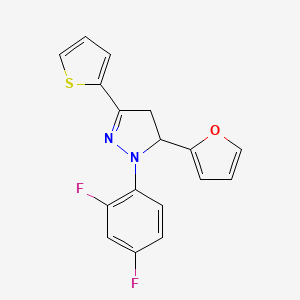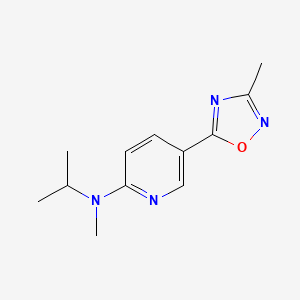
5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. This compound is also known as NBD-Cl, which stands for nitrobenzoxadiazole chloride. It is a fluorescent dye that is used to label proteins and other biomolecules for imaging and detection purposes.
作用機序
The mechanism of action of NBD-Cl involves the covalent attachment of the dye to a protein or biomolecule of interest. The nitro group on the dye undergoes nucleophilic attack by the amino or thiol group on the protein, resulting in the formation of a covalent bond. This covalent attachment allows for the specific labeling of the protein or biomolecule, which can then be visualized using fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects:
NBD-Cl is generally considered to be non-toxic and non-cytotoxic. However, it is important to note that the covalent attachment of the dye to a protein or biomolecule may alter its biochemical and physiological properties. For example, the attachment of NBD-Cl to a protein may affect its enzymatic activity or binding affinity.
実験室実験の利点と制限
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity for labeling proteins and other biomolecules. Additionally, NBD-Cl is relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to the use of NBD-Cl. For example, the covalent attachment of the dye to a protein or biomolecule may alter its properties, as mentioned above. Additionally, the use of NBD-Cl may require specialized equipment or expertise, such as fluorescence microscopy or protein purification techniques.
将来の方向性
There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new biosensors for the detection of various analytes. Another potential application is the use of NBD-Cl in the study of protein-protein interactions and protein conformational changes. Additionally, there may be opportunities to optimize the synthesis method of NBD-Cl to improve its yield or purity. Overall, NBD-Cl is a versatile and valuable tool for scientific research, with many potential applications in the future.
合成法
The synthesis of NBD-Cl involves the reaction of 5-nitro-2-propoxybenzaldehyde with o-phenylenediamine in the presence of acetic acid and sulfuric acid. The resulting product is then treated with thionyl chloride to form the final compound, NBD-Cl. This synthesis method has been optimized to produce high yields of NBD-Cl, which is essential for its use in scientific research.
科学的研究の応用
NBD-Cl has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to label proteins and other biomolecules for imaging and detection purposes. NBD-Cl can also be used to study protein-protein interactions, enzyme kinetics, and protein folding. Additionally, NBD-Cl is used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and amino acids.
特性
IUPAC Name |
5-[(5-nitro-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6/c1-2-5-23-11-4-3-9(17(21)22)6-8(11)7-10-12(18)15-14(20)16-13(10)19/h3-4,6-7H,2,5H2,1H3,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWNFANFLCMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Nitro-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}benzenesulfonamide](/img/structure/B5110224.png)
![4-propyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5110237.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5110259.png)
![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)



![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)